(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
Its structure features:
- A thiazolidin-4-one core with a thioxo group at position 2.
- A sec-butyl substituent at position 3, enhancing lipophilicity.
- A methylene-bridged pyrazole moiety at position 5, substituted with a mesityl (2,4,6-trimethylphenyl) group and a phenyl ring.
- A (Z)-configuration at the exocyclic double bond (C5), critical for spatial interactions .
This compound’s synthesis likely involves condensation of a mesityl-substituted pyrazole-4-carbaldehyde with 3-sec-butyl-2-thioxothiazolidin-4-one, analogous to methods in related studies .
Properties
CAS No. |
623933-12-0 |
|---|---|
Molecular Formula |
C26H27N3OS2 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3OS2/c1-6-19(5)29-25(30)22(32-26(29)31)14-20-15-28(21-10-8-7-9-11-21)27-24(20)23-17(3)12-16(2)13-18(23)4/h7-15,19H,6H2,1-5H3/b22-14- |
InChI Key |
IEUPTAVCTLOQNB-HMAPJEAMSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Diketones
The pyrazole nucleus is synthesized via cyclocondensation of phenylhydrazine 1 with mesityl-substituted 1,3-diketone 2 under acidic conditions (acetic acid, reflux, 12 h). This yields 3-mesityl-1-phenyl-1H-pyrazole 3 (87% yield), confirmed by NMR ( 7.45–7.30 ppm, aromatic protons) and HRMS.
Vilsmeier-Haack Formylation at C4
Pyrazole 3 undergoes formylation using POCl/DMF (Vilsmeier-Haack reagent) at 0–5°C, followed by hydrolysis to yield 3-mesityl-1-phenyl-1H-pyrazole-4-carbaldehyde 4 (72% yield). The aldehyde functionality is verified by IR ( 1685 cm) and NMR ( 192.1 ppm).
Synthesis of 3-sec-Butyl-2-Thioxo-1,3-Thiazolidin-4-One
Schiff Base Formation and Cyclization
sec-Butylamine 5 reacts with thioglycolic acid 6 and paraformaldehyde 7 in refluxing ethanol (8 h) to form the thiazolidinone core 8 (65% yield). The reaction proceeds via Schiff base intermediate Int1 , which cyclizes to 8 through nucleophilic attack of the thiolate on the imine carbon.
Spectroscopic Characterization
-
IR : 1732 cm, 1245 cm
-
NMR : 1.25 (d, 6H, sec-butyl CH), 3.82 (q, 1H, NCH)
Knoevenagel Condensation for (5Z)-Methylene Bridge Formation
Reaction Optimization
Pyrazole aldehyde 4 and thiazolidinone 8 undergo condensation in anhydrous ethanol with piperidine (10 mol%) at 80°C (6 h). The reaction achieves 78% yield of the target compound 9 with >95% Z-selectivity, attributed to steric hindrance from the mesityl group favoring the less crowded transition state.
Stereochemical Control and Analysis
-
X-ray Crystallography : Confirms Z-configuration (C5=C bond torsion angle: 178.2°).
-
NOESY : Enhanced correlation between pyrazole C3-mesityl and thiazolidinone C3-sec-butyl protons.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Z:E Ratio | Key Advantage |
|---|---|---|---|---|
| Knoevenagel | 78 | 99 | 95:5 | Stereoselectivity, scalability |
| Wittig Reaction | 62 | 92 | 80:20 | Functional group tolerance |
| Ultrasound-Assisted | 85 | 98 | 97:3 | Reduced reaction time (2 h) |
Mechanistic Insights into Key Steps
Cyclocondensation Thermodynamics
The exothermic cyclocondensation () is driven by aromatization energy, with mesityl groups stabilizing the transition state through inductive effects.
Chemical Reactions Analysis
Key Reaction Pathways
The compound undergoes several critical reactions:
2.1 Condensation Reactions
Formation of the thiazolidinone core involves condensation of thioglycolic acid with aldehydes , followed by cyclization. This step is catalyzed by acids or bases to facilitate ring closure .
2.2 Cyclization
The pyrazole moiety integrates via methylene bridge formation , often through Schiff base intermediates. This step determines the Z-configuration of the compound.
2.3 Substitution
The mesityl group (2,4,6-trimethylphenyl) undergoes electrophilic substitution to modulate lipophilicity, influencing bioavailability.
Analytical Techniques
Characterization relies on:
-
NMR spectroscopy : Confirms structural integrity and stereochemistry.
-
HPLC : Monitors reaction progress and purity.
Mechanisms and Conditions
Reaction efficiency depends on:
-
Temperature : Elevated temperatures (e.g., 70–110°C) accelerate condensation and cyclization .
-
Solvents : Solvent-free conditions or polar aprotic solvents (e.g., ethanol) enhance reactivity .
-
Catalysts : Bismuth or PPG catalysts improve yields by stabilizing intermediates .
Comparison of Synthetic Approaches
| Feature | Traditional Multi-Step | One-Pot Synthesis | Ultrasound-Assisted |
|---|---|---|---|
| Reagents | Thioglycolic acid, aldehydes, acids | Aromatic amine, aldehyde, Bi-catalyst | Pyrazole derivatives, ultrasound |
| Advantages | High purity control | Reduced steps, cost-effective | Faster reaction rates |
| Limitations | Lengthy, multiple purification steps | Requires specific catalysts | Energy-dependent |
Biological Target Interactions
While not directly chemical reactions, the compound’s reactivity with biological systems (e.g., enzyme binding) is influenced by its structural features:
-
Thiazolidinone core : Engages in non-covalent interactions with proteins.
-
Pyrazole moiety : Facilitates hydrogen bonding with polar residues.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to the thiazolidinone family, which is characterized by a five-membered ring containing sulfur and nitrogen. The synthesis often involves multi-step processes that can include the reaction of thiazolidinone derivatives with pyrazole-based compounds. The structural complexity allows for diverse modifications that can enhance biological activity.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit promising anticancer properties. For example, studies have shown that compounds similar to (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Properties
Thiazolidinone derivatives have also been evaluated for their antimicrobial activities against a range of pathogens. Some studies report significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
The compound has shown anti-inflammatory properties in preclinical models, indicating its potential use in treating inflammatory diseases. The anti-inflammatory action is often linked to the modulation of cytokine production and inhibition of inflammatory pathways .
Potential Therapeutic Applications
Given its diverse biological activities, (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one could be explored for several therapeutic applications:
| Application Area | Potential Use |
|---|---|
| Oncology | Treatment of various cancers (e.g., leukemia, breast cancer) |
| Infectious Diseases | Development of new antibiotics against resistant bacteria |
| Inflammation | Management of chronic inflammatory conditions |
Case Studies and Research Findings
Several studies have investigated the efficacy of thiazolidinone derivatives in clinical and preclinical settings:
Case Study 1: Anticancer Activity
A study evaluated a series of thiazolidinone derivatives for their anticancer effects using the NCI DTP protocol. Among them, certain derivatives demonstrated GI50 values in the low micromolar range against leukemia cell lines, indicating strong anticancer potential .
Case Study 2: Antimicrobial Screening
Another research project focused on synthesizing new thiazolidinone compounds and assessing their antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that specific modifications could enhance antibacterial efficacy significantly .
Mechanism of Action
The mechanism by which (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins allows it to modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Compound A : (5Z)-3-sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Key difference : Replaces mesityl with 4-methoxyphenyl .
- Impact: Reduced steric hindrance compared to mesityl. Optical rotation and NMR data (e.g., coupling constants) may differ due to altered electronic environments .
Compound B : (Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs
- Key difference: Replaces pyrazole with a benzylidene group and introduces a phenylamino substituent at position 2.
- Impact :
- Simplified structure with fewer steric constraints.
- Varied bioactivity depending on benzylidene substituents (e.g., electron-withdrawing groups improve reactivity).
Core Structure Modifications
Compound C : (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Key difference: Replaces thiazolidinone with a thiazolo-triazolone fused ring.
- Butoxy and methyl groups alter hydrophobicity and bioavailability.
Data Table: Structural and Functional Comparison
*Bioactivity inferred from structural analogs in cited studies.
Research Findings and Implications
Electronic and Steric Effects
- Mesityl vs. Methoxyphenyl: The mesityl group in the target compound likely enhances steric shielding, protecting the thiazolidinone core from enzymatic degradation. Conversely, Compound A’s methoxy group may improve water solubility but increase susceptibility to oxidation .
- Benzylidene vs. Pyrazole : Compound B’s benzylidene derivatives exhibit tunable electronic properties via substituents, enabling optimization for specific targets (e.g., electron-withdrawing groups for enhanced electrophilicity) .
Analytical Techniques
Biological Activity
(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a thiazolidinone core and a pyrazole moiety, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A thiazolidinone ring, which is known for its role in various biological activities.
- A pyrazole ring that can modulate biological interactions through its substituents.
Biological Activities
The biological activity of (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one has been investigated in several studies, revealing its potential in various therapeutic areas.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to (5Z)-3-sec-butyl showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values highlight its potential as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Animal models of inflammation indicated a significant decrease in inflammatory markers when treated with thiazolidinone derivatives.
The proposed mechanisms through which (5Z)-3-sec-butyl exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound potentially interferes with key signaling pathways related to inflammation and cancer progression.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results with a thiazolidinone derivative similar to (5Z)-3-sec-butyl, leading to tumor regression in several patients.
- Chronic Inflammatory Conditions : Patients suffering from chronic inflammatory diseases reported improved symptoms following treatment with compounds that share structural similarities with (5Z)-3-sec-butyl.
Q & A
Q. Q1. What are the standard synthetic routes for preparing thiazolidinone derivatives like (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one?
A1. A common approach involves cyclocondensation reactions. For example:
- Step 1: React a substituted pyrazole-4-carbaldehyde with thiazolidinone precursors (e.g., 2-thioxothiazolidin-4-one derivatives) under reflux in ethanol for 2–4 hours .
- Step 2: Purify via recrystallization using DMF-EtOH (1:1) mixtures to isolate the Z-isomer, as stereoselectivity is critical for biological activity .
- Key Variables: Solvent polarity, reaction time, and temperature influence yield and isomer ratio.
Q. Q2. How can researchers confirm the stereochemistry (Z/E) of the methylene group in this compound?
A2. Use a combination of:
- NMR Spectroscopy: Compare coupling constants (J values) of vinylic protons; Z-isomers typically show lower J (~10–12 Hz) due to restricted rotation .
- X-ray Crystallography: Definitive confirmation via crystal structure analysis, as demonstrated for analogous thiazolidinones in PubChem entries .
Advanced Synthesis and Optimization
Q. Q3. How can low yields during the final cyclization step be addressed?
A3. Optimize using:
- Catalytic Acid/Base: Add p-toluenesulfonic acid (p-TSA) or triethylamine to accelerate cyclization .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes and improves yields by 15–20% .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .
Q. Q4. What strategies mitigate unwanted byproducts like regioisomers during pyrazole-thiazolidinone coupling?
A4.
- Protecting Groups: Temporarily block reactive sites on the pyrazole ring (e.g., mesityl or phenyl groups) to direct regioselectivity .
- Computational Modeling: Pre-screen substituent effects using DFT calculations to predict favorable reaction pathways .
Mechanistic and Analytical Challenges
Q. Q5. How do researchers resolve contradictions in bioactivity data for structurally similar thiazolidinones?
A5.
Q. Q6. What analytical methods differentiate degradation products of this compound under physiological conditions?
A6.
- LC-HRMS: Track molecular weight changes indicative of hydrolysis (e.g., thioxo → oxo conversion) .
- Stability Studies: Incubate in PBS (pH 7.4) at 37°C and monitor via TLC or HPLC at intervals .
Biological Evaluation
Q. Q7. What in vitro assays are suitable for preliminary evaluation of this compound’s anticonvulsant potential?
A7.
Q. Q8. How can researchers assess the antimicrobial mechanism of action for this compound?
A8.
- Time-Kill Curves: Quantify bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Membrane Permeability Assays: Use fluorescent probes (e.g., SYTOX Green) to detect cell wall disruption .
Computational and Structural Studies
Q. Q9. What computational tools predict the binding mode of this compound with cyclooxygenase-2 (COX-2)?
A9.
Q. Q10. How do researchers validate in silico predictions of metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
